C5aR1 Antagonist Activity vs. Reference W-54011
1,4-Ditosylpiperazine exhibits weak antagonist activity at the human C5a receptor (C5aR1) with an IC50 of 60,000 nM (60 µM) in a calcium mobilization assay using human polymorphonuclear cells (PMNC) [1]. In contrast, the reference small-molecule C5aR antagonist W-54011 achieves an IC50 of 3.1 nM in the same functional readout (C5a-induced intracellular Ca²⁺ mobilization in human neutrophils) . While 1,4-ditosylpiperazine is approximately 19,000-fold less potent than W-54011, this low potency positions it as a useful negative control or weak-affinity probe in C5aR binding assays, enabling discrimination of assay noise from genuine pharmacological signal.
| Evidence Dimension | C5a receptor antagonism (IC50, Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | IC50 = 60,000 nM (60 µM) |
| Comparator Or Baseline | W-54011 IC50 = 3.1 nM (human neutrophils) |
| Quantified Difference | ~19,000-fold lower potency for 1,4-ditosylpiperazine |
| Conditions | Human PMNC or neutrophils; inhibition of C5a-induced intracellular Ca²⁺ accumulation, 10 min incubation |
Why This Matters
A researcher seeking a low-affinity C5aR antagonist as a negative control or calibration tool will find 1,4-ditosylpiperazine valuable, whereas a user requiring potent C5aR blockade would select W-54011 or avacopan; this potency gap prevents accidental procurement for high-efficacy applications.
- [1] BindingDB, BDBM50305741, 1,4-ditosylpiperazine (CHEMBL596080), Antagonist activity at C5a receptor in human PMNC, IC50 6.00E+4 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50305741 View Source
